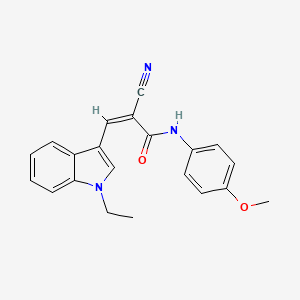![molecular formula C18H21ClN2O3S B5641077 N-[(3-chloro-1-benzothien-2-yl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5641077.png)
N-[(3-chloro-1-benzothien-2-yl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds with complex piperidine structures, typically involves multi-step chemical reactions. These processes might include the formation of intermediate compounds, functional group transformations, and purification steps to achieve the desired product. For example, studies on related benzamide and piperidine derivatives have demonstrated various synthesis strategies, highlighting the importance of optimizing conditions for yield, purity, and selectivity (Bollinger et al., 2015; Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the chemical and pharmacological behavior of compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling provide insights into the arrangement of atoms, molecular conformations, and potential reactive sites. For example, studies have detailed the molecular interactions and conformational analyses of similar compounds, contributing to the development of pharmacophore models and understanding receptor-ligand interactions (Shim et al., 2002).
Chemical Reactions and Properties
Benzamide derivatives engage in a variety of chemical reactions, including nucleophilic substitutions, amide bond formation, and electrophilic aromatic substitutions. The chemical properties of such compounds are influenced by their functional groups, which can affect reactivity, stability, and interaction with biological targets. Studies have explored the synthesis and reactivity of related compounds, providing a basis for predicting the behavior of "N-[(3-chloro-1-benzothien-2-yl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide" in chemical reactions (Bi, 2014).
Propriétés
IUPAC Name |
N-[(3-chloro-1-benzothiophen-2-yl)methyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-9-8-21-11-12(6-7-16(21)22)18(23)20-10-15-17(19)13-4-2-3-5-14(13)25-15/h2-5,12H,6-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLHGAXQIWDUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CCC1=O)C(=O)NCC2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5641008.png)
![2-cyclopropyl-9-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641014.png)
![2-[({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5641017.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5641022.png)
![2-[(4-ethoxypiperidin-1-yl)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5641028.png)
![2-amino-4-(4-isopropylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5641038.png)
amino](2-methylphenyl)acetic acid](/img/structure/B5641039.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B5641044.png)
![(1R*,3S*)-3-methoxy-3-methyl-7-(4-pyridinyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5641056.png)

![1-(methoxyacetyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5641073.png)

![N-{4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5641083.png)
